2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a nicotinonitrile core, which is functionalized with a piperidine ring and a sulfonyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.
Introduction of the Sulfonyl Group: The 5-fluoro-2-methoxyphenyl group is sulfonylated using appropriate sulfonylating agents under controlled conditions.
Coupling with Nicotinonitrile: The final step involves coupling the sulfonylated piperidine intermediate with nicotinonitrile using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Palladium catalysts in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, while the piperidine and nicotinonitrile moieties contribute to binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methylbenzenesulfonyl chloride: Shares the sulfonyl group but differs in the aromatic substitution pattern.
2-Bromo-5-fluoro-2-methoxyacetophenone: Contains similar functional groups but lacks the piperidine and nicotinonitrile moieties.
N-Phenyl-bis(trifluoromethanesulfonimide): Features a sulfonyl group but has a different overall structure and reactivity.
Uniqueness
2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to its combination of a nicotinonitrile core with a sulfonylated piperidine ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4S/c1-25-16-5-4-14(19)11-17(16)27(23,24)22-9-6-15(7-10-22)26-18-13(12-20)3-2-8-21-18/h2-5,8,11,15H,6-7,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTNWQRJWCERCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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